methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a fluorinated thiophene moiety at the N1 position and a methyl ester group at the C3 position.
Properties
Molecular Formula |
C10H9FN2O2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 1-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3 |
InChI Key |
OBLPTZVKERIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with a fluorinating agent.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Basic hydrolysis : Treatment with NaOH in aqueous ethanol at reflux converts the ester to 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylic acid .
-
Acidic hydrolysis : HCl in methanol at 60°C also cleaves the ester bond, albeit with slower kinetics .
Example Reaction:
Oxidation
Pyrazole esters are oxidized to carboxylic acids using strong oxidizing agents:
-
KMnO₄ in pyridine-water : Converts the ester to the carboxylic acid in >85% yield .
-
CrO₃ in acetic acid : Yields the acid but may require longer reaction times.
Reduction
The ester group can be reduced to a primary alcohol:
-
LiAlH₄ in THF : Reduces the ester to 3-(hydroxymethyl)-1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole at 0°C .
Nucleophilic Substitution Reactions
The ester participates in nucleophilic acyl substitution:
-
Amidation : Reacts with amines (e.g., ammonia, hydrazine) to form pyrazole-3-carboxamide derivatives.
-
Transesterification : Methanol or ethanol with catalytic H₂SO₄ swaps the methyl group for other alkyl chains .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution, primarily at the C4 position due to electron-donating effects of the adjacent nitrogen:
-
Nitration : HNO₃ in H₂SO₄ introduces a nitro group at C4.
Heterocycle Formation
The carboxylic acid derivative reacts further to form bioactive heterocycles:
-
Oxadiazoles : Treatment with CS₂ in KOH produces pyrazolyl-1,3,4-oxadiazoles , which exhibit antimicrobial activity .
-
Hydrazides : Hydrazine hydrate converts the acid to pyrazole-3-carbohydrazide , a precursor for Schiff bases .
Functionalization of the Fluorothiophene Moiety
The 5-fluorothiophene group influences reactivity:
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the thiophene’s α-position.
-
Cross-coupling : Suzuki-Miyaura reactions require prior halogenation (e.g., bromination) at the thiophene’s β-position.
Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing ester group activates the pyrazole ring for electrophilic substitution.
-
Fluorothiophene Effects : The fluorine atom enhances the thiophene’s electron-deficient nature, directing electrophiles to specific positions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole core with a fluorinated thiophene moiety, which contributes to its reactivity and interaction with biological targets. The synthesis typically involves:
- Formation of the Pyrazole Core : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Fluorinated Thiophene Ring : This is done via nucleophilic substitution using a thiophene derivative.
- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst to obtain the methyl ester form.
Chemistry
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be used in:
- Reagent in Organic Reactions : Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Biology
Research indicates that this compound exhibits potential biological activities, such as:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
Medicine
The compound is being explored for its therapeutic potential:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could lead to new treatments for diseases where these enzymes play a critical role. For example, certain pyrazole derivatives have shown promise as inhibitors of protein kinases, which are crucial in cancer progression.
Industrial Applications
In addition to its scientific applications, this compound is utilized in:
- Material Development : Its unique properties make it suitable for developing advanced materials and specialty chemicals.
Case Study 1: Antimicrobial Activity
A study evaluated various pyrazole derivatives, including this compound, for their antimicrobial efficacy against bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new antibiotic agents .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific protein kinases involved in cancer signaling pathways. This inhibition was linked to reduced cell proliferation in vitro .
Mechanism of Action
The mechanism of action of methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole core can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Pyrazole Core
Halogenated Aromatic Substituents
- Target Compound: The 5-fluorothiophen-2-yl group provides a balance of lipophilicity and electronic modulation. Fluorine’s electronegativity may reduce metabolic degradation compared to non-halogenated analogs.
- Analog 1: Methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate (Compound 9, ) Substituents: 3-iodophenyl (electron-deficient) and 4-methylsulfonylphenyl (strongly electron-withdrawing). Purity: 79% with molecular weight 482.93 g/mol. The methyl sulfonyl group enhances solubility but may reduce membrane permeability .
- Analog 2 : Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()
Heterocyclic vs. Aromatic Substituents
- Analog 3: Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate () Substituents: Cyano (electron-withdrawing) and methylsulfanyl (electron-donating).
- Analog 4: Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate () Substituents: 4-aminophenyl (electron-donating). Properties: pKa = 3.04 (predicted), indicating higher acidity than the target compound due to the amino group’s resonance effects .
Functional Group Variations
Ester Groups
- Target Compound : Methyl ester at C3.
- Analog 5 : Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate ()
Complex Heterocyclic Systems
- Analog 6: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Substituents: Chromen-4-one and pyrazolopyrimidine fused rings. The target compound’s simpler structure may offer synthetic advantages .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole and a fluorinated thiophene moiety, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 225.29 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C10H10FN3O2S |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | PCHVRHCYYOTFEM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)C(=O)OC(C)C2=CC=C(S2)F |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-fluorothiophene with hydrazine derivatives to form the corresponding pyrazole, followed by esterification to introduce the carboxylate group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study showed that derivatives of pyrazole demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro studies have revealed that this compound may possess antifungal properties as well. It has been shown to exhibit competitive antifungal activity against pathogens such as Fusarium species, with efficacy comparable to standard antifungal agents like cycloheximide . The presence of the fluorinated thiophene moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability .
Anti-inflammatory and Analgesic Effects
The structural characteristics of this compound suggest potential anti-inflammatory and analgesic activities. Compounds with similar structures have been reported to modulate inflammatory pathways, making them candidates for further pharmacological studies aimed at treating conditions such as arthritis and chronic pain .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Activity : Research conducted on pyrazole derivatives indicated their potential in inhibiting cancer cell proliferation. For example, a study evaluated a series of phenylaminopyrazoles against various cancer cell lines (MCF7, SKOV3, HeLa) and found promising results in inhibiting cell growth .
- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been hypothesized based on its structural features which may allow it to occupy active sites on enzymes, thus hindering substrate access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
